N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide
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Overview
Description
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is a complex organic compound that features a quinoline and xanthene moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Dimethoxy Groups: The dimethoxy groups can be introduced via electrophilic aromatic substitution reactions using methoxy-containing reagents.
Formation of the Xanthene Moiety: The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions.
Coupling of the Quinoline and Xanthene Moieties: The final step involves coupling the quinoline and xanthene moieties through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxylated derivatives of the original compound.
Substitution: Halogenated or other functionalized derivatives.
Scientific Research Applications
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the xanthene moiety.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline moiety may interact with DNA or proteins, while the xanthene moiety could contribute to the compound’s fluorescent properties, aiding in cellular imaging studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their anti-malarial properties.
Xanthene Derivatives: Compounds such as fluorescein and rhodamine, which are widely used as fluorescent dyes.
Uniqueness
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide is unique due to its combined quinoline and xanthene structure, which imparts both potential biological activity and fluorescent properties. This dual functionality makes it a valuable compound for multidisciplinary research applications.
Properties
CAS No. |
851404-29-0 |
---|---|
Molecular Formula |
C27H24N2O5 |
Molecular Weight |
456.498 |
IUPAC Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C27H24N2O5/c1-32-20-11-12-23(33-2)25-19(20)15-16(26(30)29-25)13-14-28-27(31)24-17-7-3-5-9-21(17)34-22-10-6-4-8-18(22)24/h3-12,15,24H,13-14H2,1-2H3,(H,28,31)(H,29,30) |
InChI Key |
CGNFFXBOHOAFCQ-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
solubility |
not available |
Origin of Product |
United States |
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